

Application Notes and Protocols for (Z)-MDL 105519 in Competitive Binding Assays

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Compound of Interest					
Compound Name:	(Z)-MDL 105519				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-MDL 105519 is a potent and selective antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a ligand-gated ion channel, is pivotal for excitatory synaptic transmission in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory.[1] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. By competitively blocking the glycine binding site, (Z)-MDL 105519 inhibits NMDA receptor function, making it a valuable tool for studying the physiological and pathological roles of NMDA receptor signaling. These application notes provide detailed protocols for utilizing (Z)-MDL 105519 in competitive binding assays to determine the affinity of test compounds for the NMDA receptor glycine site.

Principle of the Assay

Competitive binding assays are a fundamental technique in pharmacology to determine the affinity of a ligand for a receptor.[2] In this context, **(Z)-MDL 105519** is used as an unlabeled competitor against a radiolabeled ligand that specifically binds to the NMDA receptor glycine site, such as [3H]glycine or [3H]MDL 105519.[3][4] By measuring the concentration-dependent displacement of the radioligand by **(Z)-MDL 105519**, one can determine its inhibitory constant (Ki), a measure of its binding affinity.



Data Presentation

The following tables summarize the quantitative binding data for **(Z)-MDL 105519** at the NMDA receptor glycine site, as determined by competitive radioligand binding assays.

Table 1: Binding Affinity of (Z)-MDL 105519 for the NMDA Receptor Glycine Site

Radioligand	Preparation	Species	Ki (nM)	IC ₅₀ (nM)	Reference
[³ H]glycine	Rat brain membranes	Rat	10.9	-	
[³ H]MDL 105519	Pig cortical brain membranes	Pig	-	-	-

Table 2: Dissociation Constant (Kd) and Maximum Binding Capacity (Bmax) for [³H]MDL 105519

Preparation	Species	Kd (nM)	Bmax (pmol/mg protein)	Reference
Rat brain membranes	Rat	3.77	12.1	
Homomeric NMDA-NR1a receptors	CHO-K1 cells	1.8	0.37	_
Pig cortical brain membranes	Pig	3.73 ± 0.43	3.03 ± 0.33	_

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay
Using Rat Brain Membranes and a Radiolabeled Glycine



Site Ligand

This protocol outlines the determination of the binding affinity of **(Z)-MDL 105519** by its ability to displace a radiolabeled ligand from the glycine binding site on NMDA receptors in rat brain membrane preparations.

Materials and Reagents:

- (Z)-MDL 105519
- Radiolabeled ligand (e.g., [3H]MDL 105519 or [3H]glycine)
- Rat brain tissue (e.g., cortex or whole brain)
- Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
- Scintillation cocktail
- Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
- Homogenizer
- Refrigerated centrifuge
- 96-well filter plates and vacuum manifold (Harvester)
- Scintillation counter

Procedure:

1. Membrane Preparation: a. Homogenize fresh or frozen rat brain tissue in 10 volumes of ice-cold Membrane Preparation Buffer. b. Centrifuge the homogenate at $1,000 \times g$ for 10 minutes at 4°C to remove nuclei and cellular debris. c. Collect the supernatant and centrifuge at $40,000 \times g$ for 20 minutes at 4°C to pellet the membranes. d. Resuspend the pellet in fresh, ice-cold Membrane Preparation Buffer and repeat the centrifugation step. e. Resuspend the final pellet

Methodological & Application





in Assay Buffer. f. Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay). g. Aliquot the membrane preparation and store at -80°C until use.

- 2. Competitive Binding Assay: a. In a 96-well plate, combine the following in a final volume of $250~\mu L$:
- 50 μL of Assay Buffer (for total binding) or a high concentration of a known glycine site ligand (e.g., 1 mM glycine) for non-specific binding, or varying concentrations of (**Z)-MDL 105519**.
- 50 μL of the radiolabeled ligand at a concentration at or below its Kd (e.g., 1-5 nM [³H]MDL 105519).
- 150 μL of the rat brain membrane preparation (typically 50-100 μg of protein). b. Incubate the plate at room temperature (or a specified temperature, e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.
- 3. Filtration and Washing: a. Terminate the binding reaction by rapid filtration through the presoaked glass fiber filters using a cell harvester. b. Wash the filters rapidly with several volumes of ice-cold Wash Buffer to remove unbound radioligand.
- 4. Radioactivity Measurement: a. Transfer the filters to scintillation vials. b. Add an appropriate volume of scintillation cocktail to each vial. c. Allow the vials to equilibrate in the dark. d. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
- 5. Data Analysis: a. Calculate the specific binding for each concentration of **(Z)-MDL 105519**: Specific Binding = Total Binding (CPM) Non-specific Binding (CPM) b. Plot the specific binding as a percentage of the control (wells without competitor) against the logarithm of the **(Z)-MDL 105519** concentration. c. Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit a sigmoidal dose-response curve and determine the IC_{50} value (the concentration of **(Z)-MDL 105519** that inhibits 50% of the specific binding of the radioligand). d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC_{50} / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

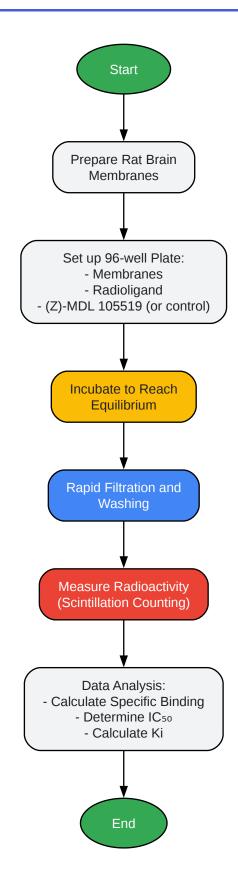


NMDA Receptor Signaling Pathway and Antagonism by (Z)-MDL 105519









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